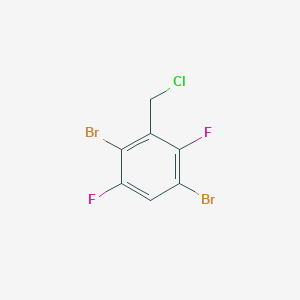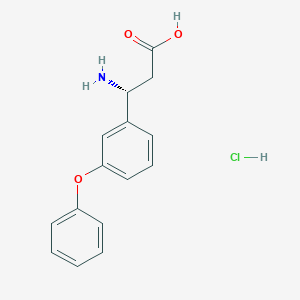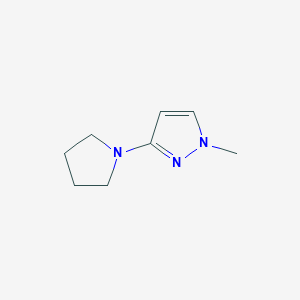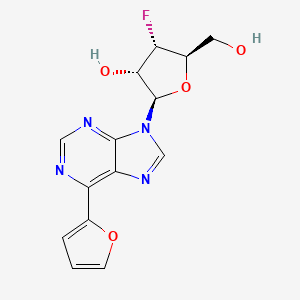
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a fluorinated tetrahydrofuran ring, a furan moiety, and a purine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Purine Base: This step may involve nucleophilic substitution reactions.
Incorporation of the Furan Moiety: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the purine base.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of fluorinated nucleosides with enzymes and nucleic acids.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids to disrupt biological processes. The fluorine atom can enhance binding affinity and selectivity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R)-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the fluorine atom.
(2R,3S,4S,5R)-4-Fluoro-2-(9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol: Lacks the furan moiety.
(2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the hydroxymethyl group.
Uniqueness
The presence of both the fluorine atom and the furan moiety in (2R,3S,4S,5R)-4-Fluoro-2-(6-(furan-2-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol makes it unique compared to similar compounds. The fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, while the furan moiety can introduce additional sites for chemical modification.
Eigenschaften
Molekularformel |
C14H13FN4O4 |
|---|---|
Molekulargewicht |
320.28 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O4/c15-9-8(4-20)23-14(12(9)21)19-6-18-11-10(7-2-1-3-22-7)16-5-17-13(11)19/h1-3,5-6,8-9,12,14,20-21H,4H2/t8-,9-,12-,14-/m1/s1 |
InChI-Schlüssel |
NSZPSILSTQJDHX-ULSKOJAOSA-N |
Isomerische SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O |
Kanonische SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



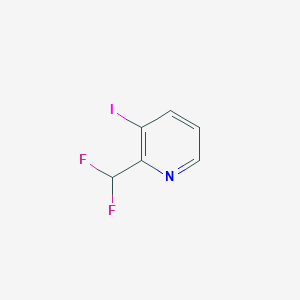

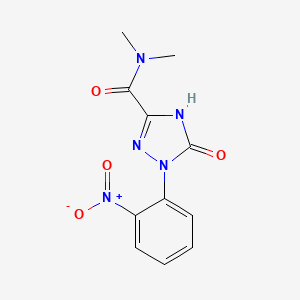
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
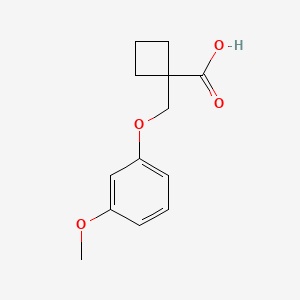

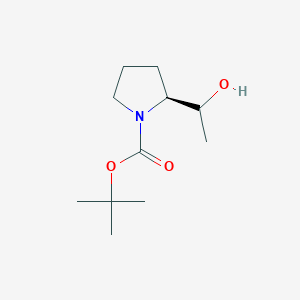
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
